(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl
Description
“(+/-)-Trans-4-(6-Methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl” is a chiral pyrrolidine derivative with a pyridinyl substituent at the 4-position and a carboxylic acid group at the 3-position. The compound is synthesized as a dihydrochloride salt to enhance stability and solubility. Key physicochemical properties include a molecular formula of C₁₁H₁₄N₂O₃·2HCl, a molecular weight of 222.24 g/mol (free base), and a CAS registry number of 1392266-65-7 . Predicted properties include a boiling point of 412.7 ± 45.0 °C, a density of 1.245 ± 0.06 g/cm³, and a pKa of 3.51 ± 0.40, indicating moderate acidity . The compound is commercially available with purity ≥95% and is utilized in pharmaceutical research, particularly in studies targeting nicotinic acetylcholine receptors due to its structural resemblance to nicotine analogs .
Properties
Molecular Formula |
C11H16Cl2N2O3 |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H |
InChI Key |
AQMHCRQCANKFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of Enamides
A patent by describes a scalable enantioselective hydrogenation process for synthesizing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids. While the original work focuses on halogenated aryl groups, the methodology is adaptable to heteroaromatic systems like 6-methoxy-3-pyridinyl. The process involves:
-
Conjugate Addition : Propynoic acid ethyl ester undergoes Cu(I)-catalyzed 1,4-addition with benzylamine derivatives to form γ,δ-alkynoic acid esters.
-
Cyclization : Acid-catalyzed cyclization yields dihydropyrrole-3-carboxylates.
-
Hydrogenation : Asymmetric hydrogenation using Rhodium-(R,R)-Et-DuPhos catalysts achieves >99.9% enantiomeric excess (ee) for trans-products.
For the target compound, substituting the halogen-aryl group with 6-methoxy-3-pyridinyl would require synthesizing the corresponding propynoic acid ester precursor. Challenges include ensuring compatibility of the pyridine ring with reaction conditions, particularly during acid-catalyzed cyclization.
C–H Activation-Arylation Approach
A study by demonstrates a Pd-catalyzed C–H activation-arylation strategy to construct pyrrolidine-3-carboxylic acids with diverse aryl groups. This method avoids pre-functionalized aryl halides by directly coupling proline derivatives with aryl iodides. Key steps include:
-
Directing Group Installation : N-Boc-D-proline is converted to an 8-aminoquinoline (8-AQ) amide to facilitate C–H activation.
-
Arylation : Coupling with methyl-3-iodobenzoate under Pd catalysis introduces the aryl group at the C4 position.
-
Epimerization and Deprotection : Basic hydrolysis induces epimerization to the trans-configuration, followed by deprotection to yield the free carboxylic acid.
Adapting this route for 6-methoxy-3-pyridinyl would require substituting methyl-3-iodobenzoate with 6-methoxy-3-iodopyridine. However, the electron-rich pyridine ring may necessitate adjusted catalytic conditions to prevent side reactions.
Detailed Synthetic Procedures
Step 1: Synthesis of (6-Methoxy-3-Pyridinyl)Propynoic Acid Ethyl Ester
Step 2: Cyclization to Dihydropyrrole-3-Carboxylate
Step 3: Enantioselective Hydrogenation
Step 4: Deprotection and Salt Formation
-
Deprotection : HCl (4N) removes the benzyl group.
-
Salt Formation : Treatment with HCl gas in ethanol yields the dihydrochloride salt.
Step 1: Preparation of 8-AQ Amide Intermediate
Step 2: Pd-Catalyzed Arylation
Step 3: Epimerization and Hydrolysis
Step 4: Salt Formation
-
Acidification : HCl (conc.) in ethanol precipitates the dihydrochloride salt.
Comparative Analysis of Synthetic Routes
Route 1 offers superior stereocontrol but requires expensive rhodium catalysts. Route 2 is more versatile for heteroaromatic systems but suffers from lower yields due to inefficient C–H activation.
Optimization and Troubleshooting
Improving C–H Activation Efficiency
Mitigating Side Reactions During Cyclization
-
Temperature Control : Maintaining 0–5°C during TFA-mediated cyclization minimizes decomposition.
-
Protection Strategies : Using tert-butyl esters instead of methyl esters improves stability during NaOH treatment.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H22N2O5
- Molecular Weight : 322.36 g/mol
- CAS Number : 1392213-90-9
The compound primarily interacts with G protein-coupled receptors (GPCRs), particularly the histamine H3 receptor (H3R). H3R antagonists have been shown to modulate neurotransmitter release, which is crucial in treating cognitive disorders such as ADHD and Alzheimer's disease. The mechanism involves inhibition of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, which enhances neurotransmitter signaling pathways .
Biological Activity Overview
The biological activities of (+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of colon carcinoma cells (HCT-15) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuropharmacological Effects : As an H3R antagonist, this compound has potential applications in treating neurological disorders by enhancing cognitive function and reducing symptoms associated with neurodegeneration .
Anticancer Efficacy
A study conducted on the effects of this compound on colon cancer cells demonstrated significant growth inhibition. The data indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
This suggests that higher concentrations are effective in reducing tumor cell proliferation.
Neuropharmacological Studies
Research focusing on the modulation of neurotransmitter release highlighted the compound's ability to enhance acetylcholine and dopamine levels in neuronal cultures. This effect is particularly relevant for conditions like ADHD and Alzheimer's disease, where neurotransmitter dysregulation is a key feature. In vitro studies showed a marked increase in cAMP levels following treatment with the compound, indicating its potential as a cognitive enhancer .
Comparison with Similar Compounds
(±)-Trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic acid HCl
- Molecular Formula: C₁₂H₁₅NO₃·HCl
- Key Differences : Replaces the 6-methoxy-3-pyridinyl group with a 2-methoxy-phenyl substituent.
- This structural change may decrease affinity for nicotinic receptors compared to the pyridinyl analog .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Molecular Formula : C₂₂H₂₂F₃N₃O₅
- Key Differences : Incorporates a benzodioxol group and a trifluoromethylphenyl urea moiety.
- Reported purity (>99%) and crude yield (68%) suggest superior synthetic efficiency compared to the target compound .
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Key Differences : Features a fluoropyridinyl group and a hydroxymethyl-pyrrolidine substituent.
- Impact: Fluorine substitution increases electronegativity and bioavailability, while the hydroxymethyl group enhances solubility. These modifications may improve pharmacokinetic properties relative to the non-fluorinated target compound .
Functional Group Analysis
- Pyridine vs. Phenyl : The pyridinyl group in the target compound provides a basic nitrogen atom, enhancing interactions with polar residues in enzyme active sites. In contrast, phenyl-based analogs rely on hydrophobic interactions .
- Methoxy Positioning : The 6-methoxy group on pyridine (target compound) versus 2-methoxy on phenyl (analog) influences steric hindrance and electronic effects. The para-methoxy group on pyridine may optimize binding in planar receptor pockets .
Commercial and Research Relevance
- The target compound is priced between $369 (1g) and $1,583 (5g) , reflecting its specialized use in receptor studies .
- Comparatively, benzodioxol derivatives (e.g., compound 14{4,5}) are prioritized in medicinal chemistry due to their higher synthetic yields and trifluoromethyl groups, which are advantageous in drug development .
Q & A
Q. What are the critical synthesis steps for (±)-trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl, and how is purity validated?
- Methodological Answer : Synthesis involves:
Condensation : Reaction of 6-methoxy-3-pyridinecarboxaldehyde with a pyrrolidine precursor (e.g., via reductive amination) .
Cyclization : Formation of the pyrrolidine ring using acid catalysis or microwave-assisted methods .
Salt Formation : Conversion to the dihydrochloride salt via HCl treatment to enhance stability and solubility .
Purity validation requires HPLC (>95% purity) and NMR (1H/13C for structural confirmation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. How does the dihydrochloride salt form affect physicochemical properties?
- Methodological Answer : The diHCl salt enhances:
- Solubility : Improved aqueous solubility for in vitro assays (critical for biological studies) .
- Stability : Reduced hygroscopicity compared to the free base, facilitating long-term storage .
- Bioavailability : Increased polarity may influence membrane permeability, requiring formulation optimization .
Advanced Research Questions
Q. What strategies optimize stereochemical control during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of Boc-protecting groups to direct trans-configuration during cyclization .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-based) for enantioselective reductive amination .
- Crystallization-Induced Resolution : Separate diastereomers via selective crystallization in polar solvents .
Q. How can conflicting biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 curves under standardized assay conditions (e.g., pH 7.4 buffer) .
- Target Validation : Use CRISPR knockout models to confirm specificity for suspected targets (e.g., nuclear hormone receptors) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., pIC50 normalization) .
Q. What in silico methods predict target interactions and SAR?
- Methodological Answer :
- Molecular Docking : Simulate binding to receptors (e.g., AutoDock Vina) using X-ray structures (PDB IDs) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using Hammett parameters .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
